tert-Butyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
“tert-Butyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate” is a bicyclic compound featuring a 7-oxa-3-azabicyclo[4.1.0]heptane core modified with a tert-butyl ester and a 1-methylpyrazole substituent.
Properties
Molecular Formula |
C14H21N3O3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 6-(2-methylpyrazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-13(2,3)20-12(18)17-8-6-14(11(9-17)19-14)10-5-7-15-16(10)4/h5,7,11H,6,8-9H2,1-4H3 |
InChI Key |
VQJMHLSRNPTKRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C(C1)O2)C3=CC=NN3C |
Origin of Product |
United States |
Preparation Methods
Core Bicyclic System Synthesis
The 7-oxa-3-azabicyclo[4.1.0]heptane scaffold is typically constructed via epoxidation of piperidine derivatives. For example:
- Starting material : tert-Butyl piperidine-3-carboxylate derivatives.
- Epoxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) generates the epoxide intermediate.
- Cyclization : Acid- or base-mediated ring closure forms the bicyclic system.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Epoxidation | mCPBA, DCM, 0°C → RT, 12 h | 85% | |
| Cyclization | NaHCO₃, H₂O/EtOAc | 78% |
Optimized Synthetic Route
Combining the above steps, a representative pathway is:
- Boc Protection : tert-Butyl piperidine-3-carboxylate → Boc-protected intermediate.
- Epoxidation/Cyclization : Formation of 7-oxa-3-azabicyclo[4.1.0]heptane.
- Bromination : NBS or CuBr₂ to install bromide at position 6.
- Suzuki Coupling : With 1-methyl-5-pyrazolylboronic acid.
- Purification : Preparative HPLC or silica chromatography.
Data Table: Comparative Yields
| Step | Method | Yield | Key Reagents | Source |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 75% | N-Bromosuccinimide | |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | 68% | Boronic acid | |
| Lithiation-Addition | nBuLi, THF | 65% | Aldehyde intermediate |
Challenges and Solutions
- Regioselectivity : Competing ring-opening during epoxidation may require chiral resolution (e.g., SFC chromatography).
- Functional Group Compatibility : Boc protection stabilizes the amine during Pd-mediated reactions.
Industrial Scalability
- Continuous Flow Reactors : Enhance efficiency for epoxidation and coupling steps.
- Cost Optimization : Use of TES (triethylsilane) as a reductant minimizes side products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization in drug discovery workflows.
Example conditions :
-
Acidic hydrolysis : HCl in ethyl acetate (room temperature, 2–4 hours) .
-
Basic hydrolysis : NaOH in aqueous THF (reflux, 6–8 hours).
Outcome :
Ring-Opening Reactions of the Bicyclic System
The 7-oxa-3-azabicyclo[4.1.0]heptane core contains a strained ether and aziridine ring, making it susceptible to nucleophilic or acid-catalyzed ring-opening.
Key Findings:
-
Acid-mediated ring-opening : Treatment with HCl/H
O in tert-butanol at 70°C cleaves the ether linkage, yielding a diol intermediate . -
Nucleophilic attack : Alcohols or amines can open the bicyclic system under catalytic hydrogenation (Pd/C, H
) to form substituted derivatives .
Example reaction :
Coupling Reactions via Pyrazole Functionalization
The 1-methylpyrazole substituent enables cross-coupling reactions, such as:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Buchwald–Hartwig | Pd(dppf)Cl | ||
| , CO, 50 psi | Introduction of formyl groups | ||
| Suzuki–Miyaura | Pd/C, LiCl, Na | ||
| CO | |||
| , 80°C | Biaryl formation |
Deprotection and Functional Group Interconversion
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the free amine, enabling further derivatization.
Typical protocol :
Outcome :
Hydrogenation and Reduction
The bicyclic structure undergoes hydrogenation to saturate double bonds or reduce reactive intermediates:
Example :
-
Substrate : Epoxide intermediates derived from the bicyclic core .
-
Product : Saturated bicyclic or linear amines.
Amide Bond Formation
The carboxylic acid (post-ester hydrolysis) participates in amide couplings using activators like HATU:
Protocol :
Outcome :
Scientific Research Applications
tert-Butyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share the 7-oxa-3-azabicyclo[4.1.0]heptane core but differ in substituents and ester groups:
Physicochemical Properties
- Boiling Point and Density: The unsubstituted tert-butyl derivative (CAS 951766-54-4) has a boiling point of 272.5 ± 23.0 °C and a density of 1.141 ± 0.06 g/cm³ .
Acidity (pKa) :
Data Tables
Table 1: Comparative Physicochemical Data
| Compound (CAS) | Boiling Point (°C) | Density (g/cm³) | pKa | Molecular Weight |
|---|---|---|---|---|
| 951766-54-4 | 272.5 ± 23.0 | 1.141 ± 0.06 | -0.83 ± 0.20 | 199.25 |
| 66643-45-6 | Not reported | Not reported | Not reported | 169.18 |
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